2-bromo-3,4,5-trimethoxy-N-1-naphthylbenzamide
Overview
Description
2-bromo-3,4,5-trimethoxy-N-1-naphthylbenzamide is a useful research compound. Its molecular formula is C20H18BrNO4 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.04192 g/mol and the complexity rating of the compound is 477. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High-Temperature Pyrolysis and Dioxin Formation
Research into the pyrolysis of brominated hydrocarbons, such as 2-bromophenol, a compound structurally related to 2-bromo-3,4,5-trimethoxy-N-1-naphthylbenzamide, has revealed insights into the formation of brominated dioxins and other hazardous combustion byproducts. These studies are crucial for understanding the environmental impact of disposing materials containing brominated hydrocarbons in incinerators and the potential risks associated with accidental fires. The research highlights the importance of studying the reactions of brominated hydrocarbons to mitigate the formation of hazardous byproducts (Evans & Dellinger, 2003).
Novel Catalytic Applications
Explorations into the preparation of catalysts, such as the study on Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts, showcase the potential of brominated compounds in catalyzing reactions for ketone reduction. This research demonstrates the versatility of brominated compounds in synthetic chemistry and their role in developing new catalytic processes that could be analogous to applications involving this compound (Facchetti et al., 2016).
Synthesis of Palladacycle Inhibitors
The synthesis of novel palladacycles from 2-bromo-3,4,5-trimethoxybenzaldehyde demonstrates the potential of brominated compounds in medicinal chemistry. These palladacycles have been studied for their inhibitory action against cathepsin B activity and as antitumoral agents, indicating the potential therapeutic applications of brominated benzamide derivatives in cancer treatment (Elgazwy et al., 2013).
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-24-16-11-14(17(21)19(26-3)18(16)25-2)20(23)22-15-10-6-8-12-7-4-5-9-13(12)15/h4-11H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWXMRXJBFKMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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